Lipophilicity-Driven Differentiation: XLogP3-AA of 3.7 Confers a Balanced Permeability-Solubility Profile Relative to Unsubstituted and Dimethyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.7 [1]. By contrast, the 4,7-dimethyl analog (CAS 906784-50-7, molecular formula C18H16N2O3S, MW 340.4) is predicted to have an XLogP of approximately 4.0–4.2 due to the additional methyl group, while the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (MW 312.3) would have a lower XLogP of approximately 2.8–3.0 . This places the target compound in an intermediate lipophilicity range that may optimize passive membrane permeability while avoiding excessive logP-associated promiscuity or solubility limitations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem computed) |
| Comparator Or Baseline | 4,7-Dimethyl analog (CAS 906784-50-7): XLogP ~4.0–4.2 (estimated); Unsubstituted benzothiazole analog: XLogP ~2.8–3.0 (estimated) |
| Quantified Difference | Target compound is ~0.3–0.5 log units lower than dimethyl analog and ~0.7–0.9 log units higher than unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental logD/logP data available for direct confirmation |
Why This Matters
For procurement decisions in drug discovery, the intermediate lipophilicity of the target compound may offer a more favorable balance between permeability and metabolic stability compared to the more lipophilic dimethyl analog or the less permeable unsubstituted variant.
- [1] PubChem Compound Summary for CID 4154971, computed properties section: XLogP3-AA = 3.7. View Source
